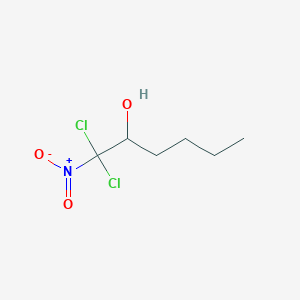![molecular formula C12H14F3NO B12546676 Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- CAS No. 669081-32-7](/img/structure/B12546676.png)
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is a fluorinated organic compound It is characterized by the presence of a trifluoroacetamide group attached to a chiral center, which is further connected to a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with a chiral amine, such as (1R)-2-methyl-1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its chiral center and fluorinated moiety.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated structure.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: Similar structure but with a methyl group instead of the phenylpropyl moiety.
Acetamide, 2,2,2-trifluoro-N-phenyl-: Contains a phenyl group directly attached to the nitrogen.
Acetamide, 2,2,2-trifluoro-N-(trifluoromethyl)-: Features an additional trifluoromethyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is unique due to its chiral center and the presence of both a trifluoromethyl group and a phenylpropyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
669081-32-7 |
|---|---|
Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)10(9-6-4-3-5-7-9)16-11(17)12(13,14)15/h3-8,10H,1-2H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
GMCUPAQHPWBZLK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


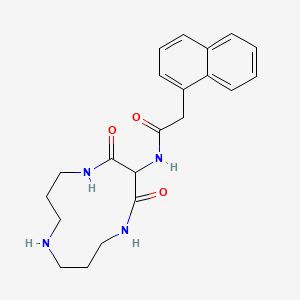
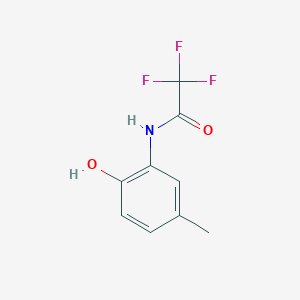

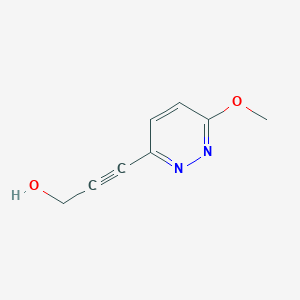
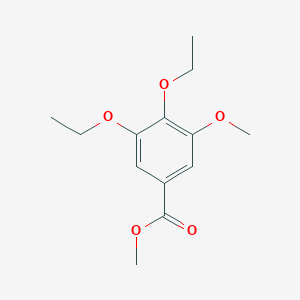

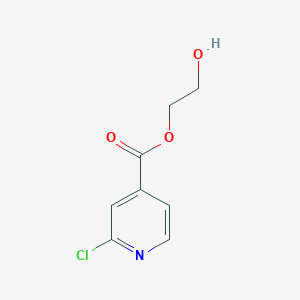
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

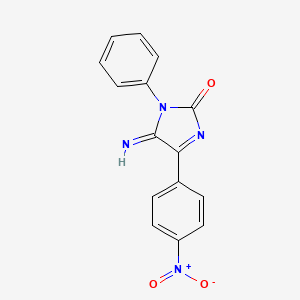
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
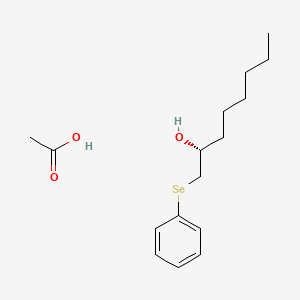
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
